molecular formula C9H17NO4 B558031 Boc-GABA-OH CAS No. 57294-38-9

Boc-GABA-OH

Cat. No.: B558031
CAS No.: 57294-38-9
M. Wt: 203.24 g/mol
InChI Key: HIDJWBGOQFTDLU-UHFFFAOYSA-N
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Description

Boc-GABA-OH: 4-(tert-Butoxycarbonylamino)butyric acid , is a derivative of gamma-aminobutyric acid (GABA). It is widely used in peptide synthesis as a protecting group for the amino function of GABA. The compound has the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol .

Scientific Research Applications

Boc-GABA-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Future Directions

The future directions for the use of 4-[(tert-Butoxycarbonyl)amino]butanoic acid are not specified in the search results. As a research chemical, its use would depend on the specific research goals .

Biochemical Analysis

Biochemical Properties

The role of 4-[(tert-Butoxycarbonyl)amino]butanoic acid in biochemical reactions is primarily as a PROTAC linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The compound interacts with various enzymes and proteins in this process, although the specific interactions would depend on the target protein and the E3 ligase used .

Cellular Effects

The effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid on cells are largely dependent on the specific PROTAC in which it is incorporated . As a part of a PROTAC molecule, it can influence cell function by leading to the degradation of target proteins . This can have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-[(tert-Butoxycarbonyl)amino]butanoic acid involves its role as a linker in PROTACs . It helps to connect the ligand that binds to the target protein with the ligand that recruits the E3 ligase . This allows the PROTAC to bring the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid in laboratory settings would depend on the specific experimental conditions and the PROTAC in which it is used . Information on the compound’s stability, degradation, and long-term effects on cellular function would need to be determined experimentally.

Dosage Effects in Animal Models

The effects of 4-[(tert-Butoxycarbonyl)amino]butanoic acid at different dosages in animal models have not been extensively studied . As part of a PROTAC, its effects would likely depend on the dosage of the PROTAC, the target protein, and the specific animal model used .

Metabolic Pathways

As a derivative of GABA, it may be involved in GABA-related metabolic pathways .

Transport and Distribution

The transport and distribution of 4-[(tert-Butoxycarbonyl)amino]butanoic acid within cells and tissues would depend on several factors, including its incorporation into PROTACs and the specific cells or tissues being studied .

Subcellular Localization

The subcellular localization of 4-[(tert-Butoxycarbonyl)amino]butanoic acid would likely depend on the specific PROTAC in which it is incorporated and the target protein of the PROTAC

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-GABA-OH is typically synthesized through the reaction of gamma-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDJWBGOQFTDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304045
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57294-38-9
Record name 57294-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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